molecular formula C10H12N2O B3355011 2-Methyl-5,7,8,9-tetrahydro-6H-pyrido[3,2-b]azepin-6-one CAS No. 61479-38-7

2-Methyl-5,7,8,9-tetrahydro-6H-pyrido[3,2-b]azepin-6-one

Cat. No.: B3355011
CAS No.: 61479-38-7
M. Wt: 176.21 g/mol
InChI Key: LDGRXEQZXCEIQQ-UHFFFAOYSA-N
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Description

2-Methyl-5,7,8,9-tetrahydro-6H-pyrido[3,2-b]azepin-6-one is a heterocyclic compound with a bicyclic structure that includes a pyridine ring fused to an azepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5,7,8,9-tetrahydro-6H-pyrido[3,2-b]azepin-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a pyridine derivative with an azepine precursor, followed by cyclization under acidic or basic conditions . The reaction conditions often include the use of solvents such as toluene or ethanol and catalysts like p-toluenesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5,7,8,9-tetrahydro-6H-pyrido[3,2-b]azepin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce fully hydrogenated derivatives .

Mechanism of Action

The mechanism by which 2-Methyl-5,7,8,9-tetrahydro-6H-pyrido[3,2-b]azepin-6-one exerts its effects involves interaction with specific molecular targets. These targets may include enzymes and receptors involved in biological pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Properties

IUPAC Name

2-methyl-5,7,8,9-tetrahydropyrido[3,2-b]azepin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-7-5-6-9-8(11-7)3-2-4-10(13)12-9/h5-6H,2-4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDGRXEQZXCEIQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)NC(=O)CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10484170
Record name 2-Methyl-5,7,8,9-tetrahydro-6H-pyrido[3,2-b]azepin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10484170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61479-38-7
Record name 2-Methyl-5,7,8,9-tetrahydro-6H-pyrido[3,2-b]azepin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10484170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-5,7,8,9-tetrahydro-6H-pyrido[3,2-b]azepin-6-one
Reactant of Route 2
Reactant of Route 2
2-Methyl-5,7,8,9-tetrahydro-6H-pyrido[3,2-b]azepin-6-one
Reactant of Route 3
2-Methyl-5,7,8,9-tetrahydro-6H-pyrido[3,2-b]azepin-6-one
Reactant of Route 4
2-Methyl-5,7,8,9-tetrahydro-6H-pyrido[3,2-b]azepin-6-one
Reactant of Route 5
Reactant of Route 5
2-Methyl-5,7,8,9-tetrahydro-6H-pyrido[3,2-b]azepin-6-one
Reactant of Route 6
2-Methyl-5,7,8,9-tetrahydro-6H-pyrido[3,2-b]azepin-6-one

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